molecular formula C15H10O4 B2592955 (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one

Cat. No.: B2592955
M. Wt: 254.24 g/mol
InChI Key: HCBULGQMULJTCM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKI V is a non-competitive and highly efficient non-lipid sphingosine kinase 1 (SphK1) inhibitor. It is known for its potent anti-tumor activity, particularly in osteosarcoma cells. SKI V inhibits the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and survival .

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V is Sphingosine Kinase 1 (SphK1) . SphK1 is a key enzyme that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid messenger . Overexpression and activation of SphK1 can promote cancer initiation and progression .

Mode of Action

2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V acts as a non-competitive and highly-efficient non-lipid SphK1 inhibitor . It robustly inhibits SphK1 activation and induces accumulation of ceramides, without affecting SphK1 expression . The SphK1 activator K6PC-5 or sphingosine-1-phosphate partially inhibits the cell death induced by this compound .

Biochemical Pathways

The action of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V affects the sphingolipid signaling pathway . By inhibiting SphK1, it reduces the formation of S1P, leading to an accumulation of pro-apoptotic ceramide and sphingosine . This compound also concurrently blocks Akt-mTOR activation in primary cells .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule, including absorption, distribution, metabolism, and elimination (adme), significantly impact its bioavailability

Result of Action

2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V has significant anti-cancer activity. It suppresses cell survival, growth, and proliferation, as well as cell mobility, inducing profound cell death and apoptosis . It also provokes a programmed necrosis cascade in cells, inducing mitochondrial p53-cyclophilin-D-adenine nucleotide translocator-1 (ANT1) complexation, mitochondrial membrane potential collapse, reactive oxygen species production, and the release of lactate dehydrogenase into the medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

SKI V is synthesized through a series of chemical reactions involving benzofuran derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SKI V involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

SKI V undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of SKI V with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

SKI V has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SKI V

SKI V is unique due to its high efficiency and non-competitive inhibition of SphK1. It has shown significant anti-tumor activity in osteosarcoma cells, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBULGQMULJTCM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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